2-aminoicosane-1,3-diol
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Overview
Description
DL-erythro Sphinganine (d200): is a sphingolipid pathway intermediate. It is a mixture of naturally occurring sphinganine (d20:0) and synthetic L-erythro sphinganine (d20:0). This compound is a long-chain base that plays a crucial role in the biosynthesis of complex sphingolipids, which are essential components of cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-erythro Sphinganine (d20:0) can be synthesized through a multi-step process involving the reduction of sphingosine. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with a long-chain fatty acid, such as eicosanoic acid.
Reduction: The fatty acid is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source.
Hydroxylation: The amine is hydroxylated to introduce the hydroxyl groups at the desired positions, forming DL-erythro Sphinganine (d20:0).
Industrial Production Methods: Industrial production of DL-erythro Sphinganine (d20:0) involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions: DL-erythro Sphinganine (d20:0) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sphingosine and other derivatives.
Reduction: The compound can be reduced to form dihydrosphingosine.
Substitution: It can undergo substitution reactions to form various sphingolipid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under mild conditions.
Major Products:
Oxidation: Sphingosine and ceramide.
Reduction: Dihydrosphingosine.
Substitution: Various sphingolipid derivatives.
Scientific Research Applications
DL-erythro Sphinganine (d20:0) has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex sphingolipids.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research focuses on its potential therapeutic applications in treating diseases related to sphingolipid metabolism.
Mechanism of Action
DL-erythro Sphinganine (d20:0) exerts its effects by participating in the biosynthesis of sphingolipids. It acts as a substrate for sphingosine kinases, which convert it to sphingosine-1-phosphate. This molecule is involved in various cellular processes, including cell growth, differentiation, and apoptosis. The compound also interacts with protein kinase C, influencing signal transduction pathways .
Comparison with Similar Compounds
Sphinganine (d180): A shorter-chain analog of DL-erythro Sphinganine (d20:0).
Sphingosine (d181): An unsaturated analog with a double bond in the long-chain base.
Ceramide: A complex sphingolipid derived from sphinganine.
Uniqueness: DL-erythro Sphinganine (d20:0) is unique due to its longer chain length (20 carbon atoms) compared to other sphingolipids. This longer chain length influences its physical properties and biological functions, making it a valuable compound for studying sphingolipid metabolism and its role in cellular processes .
Properties
Molecular Formula |
C40H86N2O4 |
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Molecular Weight |
659.1 g/mol |
IUPAC Name |
2-aminoicosane-1,3-diol |
InChI |
InChI=1S/2C20H43NO2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h2*19-20,22-23H,2-18,21H2,1H3 |
InChI Key |
SSANTMPHFMSOOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C(CO)N)O.CCCCCCCCCCCCCCCCCC(C(CO)N)O |
Origin of Product |
United States |
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